molecular formula C7H6INO B1293542 4-Iodobenzamid CAS No. 3956-07-8

4-Iodobenzamid

Katalognummer: B1293542
CAS-Nummer: 3956-07-8
Molekulargewicht: 247.03 g/mol
InChI-Schlüssel: XRNBLQCAFWFFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodobenzamide is an organic compound with the molecular formula C7H6INO and a molecular weight of 247.03 g/mol . It is a derivative of benzamide, where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

4-Iodobenzamide has several scientific research applications:

    Cancer Detection and Imaging: Derivatives of 4-iodobenzamide, such as N-[2-(1’-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, have shown potential in visualizing primary breast tumors in humans.

    Crystal Engineering: The compound is used in crystal engineering to create molecular tapes via hydrogen and halogen bonds.

    Melanoma Imaging Agents: Various derivatives of 4-iodobenzamide have been researched as potential imaging agents for melanoma.

    Dopamine D2 Receptor Study: 4-Iodobenzamide is used as a dopamine antagonist in nuclear medicine for diagnostic purposes.

Biochemische Analyse

Biochemical Properties

4-Iodobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 4-Iodobenzamide has been shown to interact with sigma receptors, which are involved in modulating ion channels and intracellular calcium levels . These interactions can affect various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

4-Iodobenzamide has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Iodobenzamide can modulate the activity of sigma receptors, leading to changes in cell proliferation and apoptosis . Additionally, it has been found to accumulate in the cytoplasm of melanocytes and melanoma cells, affecting melanin synthesis and distribution .

Molecular Mechanism

The molecular mechanism of 4-Iodobenzamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 4-Iodobenzamide acts as a sigma receptor ligand, binding to these receptors and modulating their activity . This interaction can lead to the inhibition of certain enzymes and the activation of others, resulting in altered cellular functions. Additionally, 4-Iodobenzamide can influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodobenzamide can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 4-Iodobenzamide is relatively stable, with a retention half-life of about 38 hours in melanoma cells . Over time, the compound can accumulate in specific cellular compartments, leading to sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Iodobenzamide can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some cases, high doses of 4-Iodobenzamide have been associated with toxic or adverse effects, including cell death and tissue damage . It is important to carefully control the dosage to achieve the desired effects without causing harm.

Metabolic Pathways

4-Iodobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . For example, 4-Iodobenzamide has been shown to interact with enzymes involved in melanin synthesis, affecting the production and distribution of melanin in melanocytes .

Transport and Distribution

Within cells and tissues, 4-Iodobenzamide is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 4-Iodobenzamide can accumulate in specific compartments, such as the cytoplasm and melanosomes, where it exerts its effects on cellular processes .

Subcellular Localization

The subcellular localization of 4-Iodobenzamide is crucial for its activity and function. The compound has been found to localize in the cytoplasm and melanosomes of melanocytes and melanoma cells . This localization is mediated by specific targeting signals and post-translational modifications that direct 4-Iodobenzamide to these compartments. The accumulation of 4-Iodobenzamide in melanosomes can affect melanin synthesis and distribution, influencing cellular pigmentation and function .

Vorbereitungsmethoden

4-Iodobenzamide can be synthesized through several methods. One common synthetic route involves the iodination of benzamide. The process typically includes the use of iodine and an oxidizing agent such as potassium iodate or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the para position .

In industrial settings, the production of 4-iodobenzamide may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction parameters, including temperature, reaction time, and reagent concentrations, are optimized to achieve high purity and yield of the final product .

Analyse Chemischer Reaktionen

4-Iodobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields 4-azidobenzamide, while coupling reactions can produce various substituted benzamides .

Vergleich Mit ähnlichen Verbindungen

4-Iodobenzamide can be compared with other similar compounds, such as:

    4-Bromobenzamide: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen properties.

    4-Chlorobenzamide: Contains a chlorine atom, making it less reactive than 4-iodobenzamide. It is used in different chemical reactions and applications.

    4-Fluorobenzamide: With a fluorine atom, it exhibits unique properties and is used in various chemical and pharmaceutical applications.

The uniqueness of 4-iodobenzamide lies in its iodine atom, which imparts distinct reactivity and binding properties, making it valuable in specific scientific and medical applications .

Eigenschaften

IUPAC Name

4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192674
Record name 4-Iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3956-07-8
Record name 4-Iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3956-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003956078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-iodo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-IODOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96ZLM2247
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Crude 4-iodobenzoyl chloride (11.4 g, 42.7 mmol) in THF (75 mL), prepared above, was treated with ammonium hydroxide (5 mL) followed by water (40 mL) at ambient temperature. The reaction mixture was stirred for 3 hours and then partitioned between EtOAc (50 mL) and brine (50 mL). The phases were separated and the organic phase was washed with 10% aqueous NaHCO3 solution (30 mL) and brine (30 mL), dried over Na2SO4, and filtered. The filtrate volume was reduced until a white solid precipitated from solution. The white solid was collected by filtration and washed with diethyl ether to provide the desired product (10.2 g, 41.4 mmol, 97%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A total of 20 ml of 15 M ammonium hydroxide was reacted with a solution of 5.4 g p-iodobenzoyl chloride in 25 ml of ether. The crude product was recovered as described in Example 3 and recrystallized from ethanol to yield 3.5 g of p-iodobenzamide as white crystals, m.p. 221°-223°, Rf 0.46.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-iodobenzoyl chloride (5.3 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzamide
Reactant of Route 2
Reactant of Route 2
4-Iodobenzamide
Reactant of Route 3
Reactant of Route 3
4-Iodobenzamide
Reactant of Route 4
Reactant of Route 4
4-Iodobenzamide
Reactant of Route 5
4-Iodobenzamide
Reactant of Route 6
Reactant of Route 6
4-Iodobenzamide
Customer
Q & A

Q1: What is 4-Iodobenzamide primarily investigated for in the context of these research papers?

A1: 4-Iodobenzamide serves as a key structural component in various research compounds, particularly in developing imaging agents for malignant melanoma. This is due to its affinity for melanin, the pigment found in melanoma cells. [, , , ]

Q2: How does the interaction of 4-Iodobenzamide derivatives with melanin contribute to melanoma imaging?

A2: Research suggests that 4-Iodobenzamide derivatives exhibit an affinity for melanin, leading to their accumulation within melanoma cells. This accumulation allows for the detection of melanoma tumors using imaging techniques like SPECT. [, , , ] One study used secondary ion mass spectrometry (SIMS) to confirm the localization of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) within melanosomes, melanin-containing organelles, in both melanoma cells and normal melanocytes. [, ]

Q3: Is there evidence that 4-Iodobenzamide derivatives interact with specific receptors?

A3: Yes, certain 4-Iodobenzamide derivatives, like (2-piperidinylaminoethyl)4-iodobenzamide (PAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB), display a high affinity for sigma-1 receptors. This interaction is suggested as a potential target for imaging and therapy of malignant melanoma. [, ] Another derivative, 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), showed high affinity binding to sigma receptors in MCF-7 breast cancer cells, suggesting potential for breast cancer imaging. [, ]

Q4: What is the role of 4-Iodobenzamide in the development of targeted radionuclide therapy?

A4: 4-Iodobenzamide derivatives are being explored for targeted radionuclide therapy of melanoma. By attaching a radioactive isotope to the molecule, its melanin affinity could deliver targeted radiation to melanoma cells. [, ] This approach aims to concentrate the radiation's effects on tumor cells while minimizing damage to healthy tissues.

Q5: How does the structure of 4-Iodobenzamide influence its uptake in melanoma cells?

A5: Research indicates that modifying the substituents on the benzamide nitrogen of 4-Iodobenzamide derivatives significantly impacts their pharmacokinetic properties, including melanoma uptake and biodistribution. [, ] For instance, introducing a 3-iodo-4-methoxyphenyl group led to a compound (IMBA) with higher melanoma uptake and improved melanoma/non-target tissue ratios compared to the parent compound BZA. []

Q6: Has the metabolic stability of 4-Iodobenzamide derivatives been investigated?

A6: Yes, studies utilizing carbon-14 labeling have been conducted to assess the in vivo metabolism of 4-Iodobenzamide derivatives. Findings from these studies contribute to understanding the stability and potential metabolic pathways of these compounds. [] One study using SIMS analysis of 14C-I-BZA demonstrated the stability of the amide bond in vivo. []

Q7: What analytical techniques are commonly used to characterize and quantify 4-Iodobenzamide derivatives?

A7: Researchers employ various techniques like secondary ion mass spectrometry (SIMS) [, ], high-performance liquid chromatography (HPLC) [, ], and autoradiography [] to characterize and quantify the distribution and pharmacokinetic properties of 4-Iodobenzamide derivatives in biological systems.

Q8: Are there any concerns regarding the environmental impact of 4-Iodobenzamide derivatives?

A8: While the research papers primarily focus on the biomedical applications of 4-Iodobenzamide derivatives, further investigation is necessary to assess their potential environmental impact and develop strategies for their safe disposal and mitigation of any negative ecological effects. []

Q9: How do researchers ensure the quality and safety of 4-Iodobenzamide derivatives during development and potential clinical translation?

A9: Researchers emphasize meticulous synthesis, purification, and characterization procedures to ensure the quality and safety of 4-Iodobenzamide derivatives. Implementing robust quality control measures throughout the development process is crucial for potential clinical translation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.